![molecular formula C7H14ClN B2752840 N-(2-propyl)-N-methylpropargylamine hydrochloride CAS No. 143347-15-3](/img/structure/B2752840.png)
N-(2-propyl)-N-methylpropargylamine hydrochloride
Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular structure. It includes the types of bonds present (covalent, ionic, etc.), the shape of the molecule, and its polarity .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications
Synthon in Sonogashira Cross-Coupling Reactions
The compound is a useful synthon in Sonogashira cross-coupling reactions . It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
Solvent-Free Synthesis of Propargylamines
Propargylamines are a class of compounds with many pharmaceutical and biological properties . The compound can be used in the solvent-free synthesis of propargylamines .
Visible-Light-Induced Oxidative Formylation
The compound can be used in visible-light-induced oxidative formylation . Both the starting material and the product act as photosensitizers, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway .
Nitrification Inhibitor for Agricultural Applications
The compound exhibits superior nitrification inhibitory properties . This makes it highly efficient for agricultural applications .
Neurodegenerative Disorders Treatment
Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Treatment of Type 1 Diabetes
Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes .
Cancer Treatments
Pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . It also has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .
Treatment of Parkinson’s Disease
Rasagiline and selegiline are also MAO-B inhibitors and are found to be effective for the treatment of Parkinson’s disease .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-5-6-8(4)7(2)3;/h1,7H,6H2,2-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBWSKOCJQUHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC#C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propyl)-N-methylpropargylamine hydrochloride |
Synthesis routes and methods
Procedure details
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